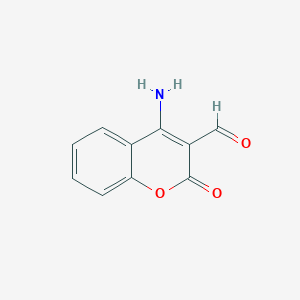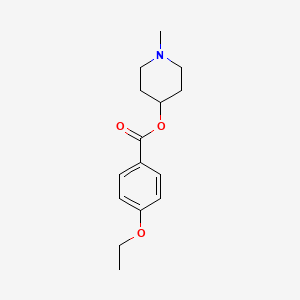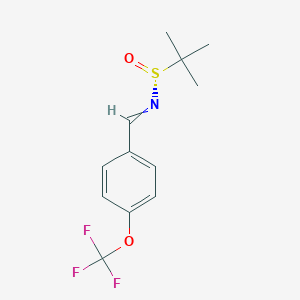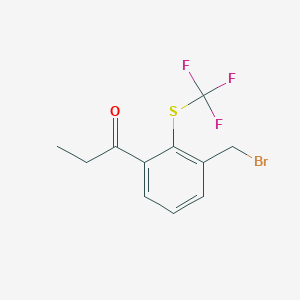
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes bromomethyl and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions .
Scientific Research Applications
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one include:
- 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
These compounds share similar structural features but differ in the position of the bromomethyl and trifluoromethylthio groups. This positional variation can lead to differences in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C11H10BrF3OS |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-9(16)8-5-3-4-7(6-12)10(8)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
DEZSRJZTLBOPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


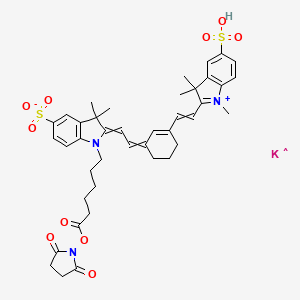
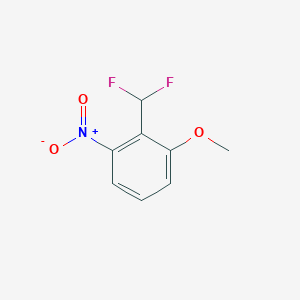

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)


